molecular formula C9H13N3O2 B13335199 3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid

3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid

Cat. No.: B13335199
M. Wt: 195.22 g/mol
InChI Key: ULPQBABLERAUMK-UHFFFAOYSA-N
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Description

3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazole ring through intramolecular cyclization . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Uniqueness

3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid is unique due to its specific amino and propanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid

InChI

InChI=1S/C9H13N3O2/c10-5-7(9(13)14)8-4-6-2-1-3-12(6)11-8/h4,7H,1-3,5,10H2,(H,13,14)

InChI Key

ULPQBABLERAUMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C(CN)C(=O)O

Origin of Product

United States

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